(2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine is a synthetic compound that has garnered attention in pharmacological research, particularly as a potential antagonist for neurokinin receptors. The compound is characterized by its unique structural features, including a piperidine ring substituted with a methoxy group and a trifluoromethylated phenyl moiety. This compound is primarily studied for its implications in treating various conditions, including cancer and other neurogenic disorders.
The compound is referenced in several patents and scientific literature, highlighting its significance in medicinal chemistry. Notably, it has been described in patent documents such as US20230277518A1, which discusses its potential as an antagonist of neurokinin receptors for cancer patients . Additionally, PubChem provides extensive data on the compound's properties and biological activities .
(2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine is classified as a neurokinin receptor antagonist. This classification indicates its role in modulating neurokinin signaling pathways, which are involved in various physiological processes including pain perception and inflammation.
The synthesis of (2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine typically involves multi-step organic reactions. The key steps may include:
Technical details regarding specific reagents and conditions can vary based on the synthetic route chosen by researchers.
The molecular structure of (2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine can be represented as follows:
The compound's stereochemistry is critical for its biological activity, with the (2S,3S) configuration influencing receptor binding affinity and selectivity.
(2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine undergoes various chemical reactions typical for piperidine derivatives:
Technical details regarding reaction conditions (temperature, solvents) are crucial for optimizing yields.
The mechanism of action of (2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine primarily involves antagonism at neurokinin receptors (specifically NK1 receptors). The binding of this compound to these receptors inhibits their activation by endogenous neurokinins such as substance P. This inhibition can lead to decreased signaling pathways associated with pain and inflammation.
Research indicates that compounds with similar structures exhibit significant receptor binding affinities, suggesting that modifications to the piperidine core can substantially influence pharmacodynamics.
Relevant data from studies indicate that these properties are essential for determining appropriate formulations for therapeutic use .
(2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine has several potential applications:
The efficacy and pharmacokinetic profile of CNS-active compounds are critically dependent on stereochemistry. The (2S,3S) configuration of the target piperidine core necessitates advanced stereoselective synthetic methodologies to ensure enantiomeric purity and optimal receptor interaction.
Chiral Pool Utilization and Resolution Techniques: Initial synthetic routes often leverage chiral starting materials derived from natural sources or employ resolution techniques to obtain enantiopure intermediates. For piperidine derivatives, chiral auxiliaries or catalysts are essential. For instance, Gallagher, Farkas, and Wijayantha groups pioneered methods using readily available chiral synthons like (2S,4S)-2,4-pentanediol. A representative gram-scale synthesis involves a streamlined four-step process: chlorination of the diol, selective protection, nucleophilic displacement with a piperidine nitrogen, and final deprotection/functionalization to install the critical aryloxy moiety [4]. Such approaches ensure high enantiomeric excess (ee), crucial for both biological activity and metabolic stability.
Asymmetric C-C Bond Formation: Constructing the chiral piperidine ring with defined stereocenters at C2 and C3 requires asymmetric carbon-carbon bond-forming reactions. Methodologies like asymmetric lithiation of azetidines or piperidines, as demonstrated by Hodgson, or enantioselective cyclization strategies enable precise stereocontrol [4]. Palladium-catalyzed asymmetric reactions, utilizing chiral bidentate ligands (e.g., azetidine-pyridine hybrids like L5), offer powerful tools for introducing aryl groups (like the 2-phenyl substituent) with high stereofidelity [4] [10]. These ligands coordinate late-transition metals, facilitating enantioselective arylation crucial for installing the 2-phenyl group in the target molecule.
Installation of the Bis(trifluoromethyl)benzyl Ether: The final structural element, the [[3,5-bis(trifluoromethyl)phenyl]methoxy] group, is typically introduced via nucleophilic substitution. An enantiopure piperidin-3-ol precursor, bearing the correct (3S) configuration, undergoes alkylation with 3,5-bis(trifluoromethyl)benzyl bromide or chloride under basic conditions (e.g., NaH, DMF). Protecting group strategies are often vital to ensure chemoselectivity during this step. The electron-withdrawing nature and steric bulk of the bis(trifluoromethyl)phenyl group necessitate optimized reaction conditions to achieve high yields while preserving stereochemical integrity [4] [10].
Table 1: Key Strategies for Stereoselective Synthesis of (2S,3S)-Piperidine Core
Synthetic Strategy | Key Features | Advantages | Challenges |
---|---|---|---|
Chiral Pool (e.g., Pentanediol) | Uses naturally occurring chiral building blocks; multi-step functionalization. | High enantiopurity achievable; scalable. | Requires specific starting materials; potential for lengthy synthesis. |
Asymmetric Lithiation | Direct deprotonation/protonation or functionalization of prochiral piperidine. | Direct access to chiral centers; versatile. | Sensitive conditions; requires specialized chiral inducers. |
Pd-Catalyzed Asymmetric Arylation | Uses chiral ligands (e.g., Azetidine-Pyridine L5); introduces aryl groups. | High stereoselectivity; compatible with complex fragments. | Cost of catalysts/ligands; potential for metal contamination. |
Diastereoselective Alkylation | Alkylation of chiral 3-hydroxypiperidine precursor with ArCH₂X. | Reliable; good stereocontrol if existing chiral center directs. | Requires synthesis of enantiopure alcohol precursor. |
The structural evolution of (2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine is deeply rooted in the historical development of nonpeptide Neurokinin-1 Receptor (NK-1R) antagonists, targeting the Substance P (SP) pathway implicated in emesis, pain, mood disorders, and cancer progression [5] [7].
Scaffold Hopping from Quinuclidine to Piperidine: Early high-affinity NK-1R antagonists like CP-96,345 featured a basic quinuclidine scaffold. While potent, this scaffold exhibited undesired off-target activity (e.g., L-type calcium channel blockade). To mitigate this, the quinuclidine was replaced with a less basic piperidine ether scaffold, exemplified by L-733,060. This modification significantly reduced calcium channel affinity while maintaining NK-1R antagonism [5] [7]. The piperidine ring offered a better balance of potency, selectivity, and reduced potential for off-target interactions, forming the foundational core for further optimization leading to structures like the target compound.
Electron-Withdrawing Groups and Reduced Basicity: A key design principle involved further reducing the pKa of the piperidine nitrogen to minimize off-target binding and potentially enhance CNS penetration. This was achieved by attaching electron-withdrawing groups near the nitrogen. In aprepitant (MK-869), a triazolone moiety was connected via a methylene spacer. Similarly, in the target compound, the electron-deficient 3,5-bis(trifluoromethyl)phenyl group, attached via a benzylic ether oxygen, exerts a strong electron-withdrawing effect on the proximal piperidine nitrogen. This significantly lowers its basicity compared to simpler phenylpiperidines, enhancing selectivity for NK-1R over calcium channels and other off-target receptors [5] [7].
Aryl Group Optimization for Potency and PK: The choice of the 3,5-bis(trifluoromethyl)phenyl group is critical. The trifluoromethyl (CF₃) groups confer high lipophilicity, metabolic stability (by resisting oxidative metabolism), and enhance binding affinity through strong hydrophobic interactions and potential halogen bonding within the NK-1R binding pocket. The meta substitution pattern on the phenyl ring provides optimal steric and electronic complementarity to the receptor. The phenyl ring at the piperidine C2 position (2-phenyl group) contributes additional hydrophobic contacts and conformational restraint, further optimizing binding. This specific combination of aryl groups maximizes NK-1R affinity and antagonist efficacy [7] [10].
Role in Overcoming Cancer Resistance (Emerging Rationale): Beyond its CNS potential, the SP/NK-1R axis is overexpressed in numerous cancers (e.g., glioblastoma, neuroblastoma, breast, lung) and contributes to tumor progression, survival, angiogenesis, and metastasis. NK-1R antagonists like the target compound exhibit intrinsic anti-tumor, anti-proliferative, anti-angiogenic, and anti-metastatic activities in vitro and in vivo. By blocking SP-induced signaling pathways (e.g., MAPK, PI3K/Akt, NF-κB), they can sensitize cancer cells to apoptosis and overcome mechanisms of resistance to conventional chemo- and radiotherapy, positioning them as promising agents for repurposing in oncology [7].
Table 2: Rational Design Evolution Leading to Target Piperidine-Based NK-1R Antagonist
Lead Compound/Strategy | Key Structural Feature | Impact on Properties | Rationale in Target Compound |
---|---|---|---|
CP-96,345 | Basic Quinuclidine core. | High NK-1R affinity; significant L-type Ca²⁺ channel blockade. | Undesired off-target activity necessitates scaffold change. |
L-733,060 | Piperidine ether core (reduced basicity). | Reduced Ca²⁺ channel affinity; maintained NK-1R affinity. | Validated piperidine ether as viable, selective NK-1R scaffold. |
Aprepitant (MK-869) | Triazolone attached via CH₂ to piperidine N. | Markedly reduced basicity; enhanced NK-1R affinity & selectivity. | Demonstrated efficacy of N-linked electron-withdrawing groups. |
Target Compound | 3,5-bis(Trifluoromethyl)benzyl ether attached to C3; 2-phenyl group. | Very low basicity; high lipophilicity/metabolic stability; optimized NK-1R binding. | Bis(CF₃) provides strong electron withdrawal & hydrophobic contact; 2-phenyl adds conformational restraint/hydrophobicity. |
Achieving therapeutic concentrations within the CNS requires molecules capable of traversing the Blood-Brain Barrier (BBB), a highly selective interface formed by endothelial cells, pericytes, astrocytes, and tight junctions that severely restricts passive diffusion [3] [6] [8].
Molecular Weight and Lipophilicity Optimization: Passive diffusion across the BBB via the transcellular route is favored for small (< 400-450 Da), moderately lipophilic molecules. (2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine (Molecular Weight: 403.37 g/mol) falls within this critical weight threshold. The presence of two highly lipophilic trifluoromethyl (CF₃) groups and the phenyl rings significantly increases the overall lipophilicity (log P), promoting partitioning into the lipid bilayer of the endothelial cells [3] [8]. This strategic incorporation of lipophilic groups balances the need for passive permeability while avoiding excessive lipophilicity that could lead to high plasma protein binding and poor free fraction available for brain uptake.
Hydrogen Bonding Potential Reduction: The number of hydrogen bond donors (HBD) and acceptors (HBA) strongly influences passive BBB permeability. High H-bonding capacity increases desolvation energy and favors interaction with aqueous environments, hindering membrane permeation. The target compound exhibits only one strong H-bond donor (the piperidine N-H, pKa lowered by adjacent groups) and several moderate H-bond acceptors (piperidine N, ether O). Crucially, it avoids polar functional groups like carboxylic acids, primary amides, or multiple hydroxyl groups. The CF₃ groups, while polarizable, are poor H-bond acceptors. This relatively low H-bonding potential (Total HBA ~4-5, Total HBD = 1) aligns with empirical rules suggesting compounds with HBD < 3 and a sum of HBA + HBD < 8 have higher BBB penetration potential [3] [8].
Reduced Basicity and P-glycoprotein (P-gp) Efflux Minimization: Highly basic amines (pKa > 8) are often substrates for efflux pumps, particularly P-glycoprotein (P-gp), which actively transports molecules back into the bloodstream, significantly reducing brain exposure. As discussed in Section 1.2, the electron-withdrawing effect of the 3,5-bis(trifluoromethyl)benzyl group substantially lowers the pKa of the piperidine nitrogen in the target compound, likely bringing it below 8. This reduced basicity minimizes recognition and efflux by P-gp, a major hurdle for many CNS drug candidates [3] [6] [8]. Avoiding known P-gp substrate motifs is a critical design element for ensuring brain availability.
Exploiting Transport Mechanisms (Theoretical Considerations): While passive diffusion is the primary route anticipated for this molecule, its structural features could potentially allow interaction with certain carrier-mediated transport (CMT) systems, although this is less well-defined. More relevantly, its moderate size and lipophilicity make it a candidate for receptor-mediated transcytosis (RMT) if conjugated to appropriate vectors, although the parent compound itself is not designed for this. The focus remains on optimizing passive diffusion parameters [3] [6]. Maintaining structural rigidity (aided by the piperidine ring and substituents) also minimizes the entropic penalty associated with membrane partitioning compared to highly flexible molecules.
Table 3: Structural Features of Target Compound Influencing BBB Penetration
Physicochemical Property / Structural Feature | Target Compound Characteristic | Impact on BBB Penetration | Reference Thresholds/Mechanisms |
---|---|---|---|
Molecular Weight (Da) | 403.37 | Within optimal range (<400-450 Da). | Passive diffusion significantly restricted above ~450 Da [3] [8]. |
Lipophilicity (log P/D) | High (Contributed by phenyl rings and bis(trifluoromethyl) groups). | Enhances membrane partitioning and passive transcellular diffusion. | Moderate lipophilicity optimal; too high increases plasma protein binding [3]. |
Hydrogen Bond Donors (HBD) | 1 (Piperidine N-H, pKa lowered). | Low count reduces desolvation energy penalty. | HBD < 3 strongly preferred [3] [8]. |
Hydrogen Bond Acceptors (HBA) | ~4-5 (Piperidine N, ether O, possibly F). | Moderate count. Fluorine are weak HBA. | Sum HBA + HBD < 8 preferred [8]. |
Topological Polar Surface Area (tPSA) (Ų) | Estimated ~20-30 (Ether O, piperidine N). | Low tPSA correlates with good passive BBB penetration. | tPSA < 60-70 Ų often cited for good CNS penetration. |
Basicity (pKa of Piperidine N) | Reduced (Estimated <8 due to electron-withdrawing groups). | Minimizes P-glycoprotein (P-gp) efflux substrate potential. | Basic amines (pKa > 8) often strong P-gp substrates [3] [6]. |
Efflux Transporter Substrate | Low likelihood (Due to low basicity and MW). | Prevents active efflux from brain endothelium back to blood. | P-gp, BCRP major efflux pumps limiting CNS delivery. |
The strategic integration of stereoselective synthesis, rational NK-1R antagonist design principles, and targeted BBB penetration optimization culminates in (2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine. Its defined stereochemistry ensures optimal receptor interaction, the bis(trifluoromethyl)phenyl group confers high receptor affinity, metabolic stability, and reduced basicity, while the overall molecular profile aligns with key physicochemical properties favoring passive diffusion across the BBB. This compound exemplifies a structure meticulously engineered for potential efficacy against CNS targets modulated by Substance P and the NK-1 receptor.
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2